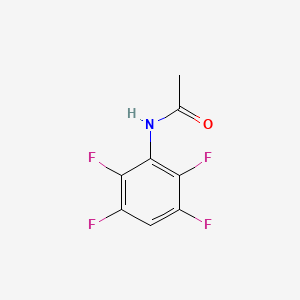

N-(2,3,5,6-tetrafluorophenyl)acetamide

Description

Significance of Polyfluoroaryl Amides in Chemical Research

Polyfluoroaryl amides represent a critical class of compounds in chemical research, primarily due to the profound impact of fluorine substitution on molecular properties. The high electronegativity and small size of fluorine atoms lead to significant alterations in the electronic environment of the aromatic ring, influencing factors such as acidity, basicity, and susceptibility to nucleophilic attack. This strategic incorporation of fluorine can enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

The utility of polyfluoroaryl amides is exemplified by their presence in commercially significant molecules. For instance, the insecticide Teflubenzuron and the cystic fibrosis medication Tezacaftor both feature polyfluoroaryl amide moieties, highlighting the importance of this structural motif in bioactive compounds. rsc.org The strong carbon-fluorine bond contributes to the thermal and chemical stability of these molecules, making them robust components in various applications, including materials science.

Historical Context of N-(2,3,5,6-tetrafluorophenyl)acetamide Analogues in Advanced Synthesis

The development of synthetic methodologies for fluorinated aromatic compounds has a rich history. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. However, the growing demand for polyfluorinated molecules in various fields spurred the development of more refined synthetic strategies.

The synthesis of acetanilides, the parent structure of this compound, has been a fundamental transformation in organic chemistry for over a century. The acetylation of anilines is a well-established reaction, and its application to fluorinated anilines was a logical progression. One documented synthesis of this compound involves the reaction of 2,3,5,6-tetrafluoroaniline (B1293806) with acetic anhydride (B1165640) in the presence of pyridine (B92270). rsc.org This straightforward approach provides access to the target compound, which can then serve as a building block for more complex molecules.

More recently, innovative methods for the formation of the C-N bond in polyfluoroaryl amides have been explored. For example, the reaction of perfluoroaryl azides with thioacids has been shown to be an efficient route to N-perfluoroaryl amides. nsf.gov These advancements in synthetic methodology have made compounds like this compound more accessible for research and development.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound and its analogues is diverse, spanning medicinal chemistry, materials science, and synthetic methodology.

In the realm of medicinal chemistry, the tetrafluorophenyl group is utilized as a key component in the design of bioactive molecules. For instance, the related compound 2,3,5,6-tetrafluorophenol (B1216870) is used as a precursor in the synthesis of radiolabeled ligands for positron emission tomography (PET), a crucial medical imaging technique. researchgate.netresearchgate.net The tetrafluorophenyl ester serves as an activated intermediate for coupling with other molecules. This highlights the potential of the this compound scaffold as a building block for developing new diagnostic and therapeutic agents.

From a synthetic perspective, this compound serves as a versatile intermediate. The amide functionality can be further modified, and the tetrafluorinated ring can participate in various substitution reactions, allowing for the construction of a wide array of complex organic molecules. Research continues to focus on developing milder and more efficient methods for the synthesis of polyfluoroaryl amides, including single-step procedures that avoid harsh reagents. nih.gov

Below are some key properties of this compound:

| Property | Value |

| CAS Number | 1766-14-9 |

| Molecular Formula | C8H5F4NO |

| Molecular Weight | 207.13 g/mol |

Interactive Data Table of Related Compounds

| Compound Name | Molecular Formula | Application/Significance |

| Teflubenzuron | C14H6Cl2F4N2O2 | Insecticide |

| Tezacaftor | C26H27F3N2O6 | Cystic Fibrosis Medication |

| 2,3,5,6-Tetrafluorophenol | C6H2F4O | Precursor for PET ligands |

Properties

IUPAC Name |

N-(2,3,5,6-tetrafluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACCDYDHWZNJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466505 | |

| Record name | 2',3',5',6'-tetrafluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-14-9 | |

| Record name | 2',3',5',6'-tetrafluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2,3,5,6 Tetrafluorophenyl Acetamide and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Approaches in Polyfluoroarylation

Nucleophilic aromatic substitution (SNAr) on polyfluoroarenes is a powerful tool for the formation of carbon-heteroatom bonds. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion.

Direct Amidation Strategies via SNAr

While direct amidation of highly activated polyfluoroarenes with primary amides can be challenging due to the relatively low nucleophilicity of the amide nitrogen, this approach is theoretically plausible under forcing conditions or with appropriate activation. A more common strategy involves the use of a more nucleophilic ammonia (B1221849) equivalent, followed by acylation. However, for a truly direct amidation, the reaction would likely require a strong base to deprotonate the acetamide (B32628), thereby increasing its nucleophilicity.

Optimizations in Reaction Conditions for Enhanced Selectivity and Yield

To enhance the selectivity and yield of SNAr reactions for polyfluoroarylation, several parameters can be optimized. The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.

The nature of the base is another important factor. Strong, non-nucleophilic bases are often employed to deprotonate the nucleophile without competing in the substitution reaction. The reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates. However, careful control of the temperature is necessary to avoid side reactions and decomposition of the starting materials or products. The use of phase-transfer catalysts can also be beneficial in certain cases, particularly when dealing with heterogeneous reaction mixtures.

| Parameter | Effect on SNAr Reaction | Typical Conditions for Polyfluoroarenes |

| Solvent | Influences nucleophile reactivity and solubility of reactants. | Polar aprotic solvents (DMF, DMSO, acetonitrile) |

| Base | Deprotonates the nucleophile to increase its reactivity. | Strong, non-nucleophilic bases (e.g., NaH, K2CO3) |

| Temperature | Affects the rate of reaction. | Varies depending on the reactivity of the substrates. |

| Catalyst | Can enhance reaction rates in heterogeneous systems. | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) |

Multicomponent Reaction (MCR) Integration in N-(2,3,5,6-tetrafluorophenyl)acetamide Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of N-aryl acetamides. nih.govnih.govresearchgate.net

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of this compound, 2,3,5,6-tetrafluoroaniline (B1293806) would serve as the amine component. The other reactants could be formaldehyde (B43269) (as the aldehyde), acetic acid (as the carboxylic acid), and a suitable isocyanide. The reaction proceeds through the formation of an α-amino amide, which in this case would be the desired this compound. The key advantage of the Ugi reaction is its convergence and the ability to generate molecular diversity by varying the starting materials.

Acylation Reactions with Tetrafluoroaniline Precursors

A more traditional and widely used method for the synthesis of this compound is the acylation of 2,3,5,6-tetrafluoroaniline. mdpi.com This approach involves the reaction of the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. sciencemadness.orgijarsct.co.in

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The choice of solvent can vary, with dichloromethane (B109758), chloroform, or acetonitrile being frequently used. This method is generally high-yielding and allows for the straightforward purification of the desired product.

| Acylating Agent | Byproduct | Typical Base |

| Acetic Anhydride | Acetic Acid | Pyridine, Triethylamine |

| Acetyl Chloride | Hydrochloric Acid | Pyridine, Triethylamine |

Microwave-Assisted Synthetic Protocols for Fluorinated Amides

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. researchgate.netnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. jchps.com

In the context of this compound synthesis, microwave heating can be applied to both the SNAr and acylation pathways. For instance, the acylation of 2,3,5,6-tetrafluoroaniline with acetic anhydride can be performed under microwave irradiation, often in a solvent-free or high-boiling point solvent system. This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for volatile organic solvents.

Comparative Analysis of Synthetic Pathways: Efficiency and Atom Economy

When evaluating the different synthetic pathways to this compound, it is important to consider both the efficiency (in terms of yield and reaction time) and the atom economy of each method.

Acylation of 2,3,5,6-tetrafluoroaniline: This is a highly efficient method, often providing high yields of the desired product. The atom economy is generally good, especially when using acetic anhydride, as the byproduct (acetic acid) has a low molecular weight. However, it is a two-step process if starting from a more fundamental precursor to the aniline.

SNAr Approaches: Direct amidation via SNAr, if feasible, would be a very atom-economical one-step process. However, the yields and reaction conditions might not be as favorable as the acylation route.

Multicomponent Reactions (Ugi reaction): MCRs are inherently atom-economical as multiple reactants are incorporated into the final product in a single step. The efficiency in terms of yield can be variable depending on the specific substrates.

Microwave-Assisted Synthesis: This technique primarily improves the efficiency of a given reaction by reducing the reaction time and often increasing the yield. It does not inherently change the atom economy of the underlying chemical transformation.

| Synthetic Pathway | Key Advantages | Key Disadvantages | Atom Economy |

| Acylation | High yields, well-established. | Two-step process from basic precursors. | Good |

| SNAr (Direct Amidation) | Potentially one-step, high atom economy. | May require harsh conditions, lower yields. | Excellent |

| Multicomponent Reaction | High convergence, atom-economical. | Yields can be variable. | Excellent |

| Microwave-Assisted | Reduced reaction times, higher yields. | Requires specialized equipment. | Same as the underlying reaction |

Mechanistic Investigations of Reactions Involving N 2,3,5,6 Tetrafluorophenyl Acetamide

Detailed Reaction Mechanisms of Amide Bond Formation

The formation of the amide bond in N-(2,3,5,6-tetrafluorophenyl)acetamide and related anilides can be achieved through a metal-free reaction between a perfluoroaryl azide (B81097) and a thioacid. nsf.govfigshare.com This reaction is highly efficient and chemoselective. nsf.govacs.orgnih.govdiva-portal.org The proposed mechanism for this transformation involves a stepwise process. nsf.gov

The reaction is initiated by a nucleophilic addition of the thioacid to the electrophilic azide. The electron-deficient nature of the perfluoroaryl group enhances the electrophilicity of the azide, facilitating this initial attack. nsf.gov This addition leads to the formation of an intermediate species. Following its formation, this intermediate undergoes cyclization, which then leads to the elimination of nitrogen gas (N₂) and elemental sulfur (S), ultimately yielding the stable anilide product. nsf.gov This pathway highlights a robust method for amide bond formation that avoids the use of metal catalysts, which can be advantageous in applications where metal contamination is a concern. nsf.gov

Role of Activating Agents and Catalysts in this compound Synthesis

In the synthesis of this compound from perfluoroaryl azides and thioacids, the activation is inherent to the azide reactant itself. nsf.gov The presence of the electron-withdrawing perfluoroaryl group significantly enhances the reactivity of the azide, rendering it highly electrophilic. nsf.gov This "preactivation" strategy eliminates the need for external metal catalysts, which are often required in other amide coupling reactions. nsf.gov

While the reaction is catalyst-free, the choice of base and solvent plays a crucial role in promoting the desired amide formation and influencing the reaction rate. For instance, the use of a base like triethylamine (B128534) or 2,6-lutidine is necessary for the reaction to proceed efficiently. nsf.gov In the absence of a suitable base, the reaction can be diverted to produce aniline (B41778) as a major byproduct, likely through the reduction of the perfluoroaryl azide by the thioacid. nsf.gov The reaction is also sensitive to the solvent, with polar protic or aprotic media, including aqueous buffer systems, generally favoring high yields of the anilide product. nsf.govacs.orgnih.govdiva-portal.org In contrast, nonpolar or certain polar aprotic solvents like acetone (B3395972) or dichloromethane (B109758) can lead to slower reactions and the formation of significant amounts of aniline. nsf.gov

| Condition | Role/Effect | Reference |

| Perfluoroaryl Group | Acts as an internal activating group, increasing the electrophilicity of the azide. | nsf.gov |

| Base (e.g., triethylamine) | Promotes the desired amidation pathway and prevents side reactions like azide reduction. | nsf.gov |

| Solvent (Polar Protic/Aprotic) | Facilitates fast kinetics and high yields of the anilide product. | nsf.gov |

| Solvent (Nonpolar) | Leads to slower reaction rates and increased formation of byproducts. | nsf.gov |

Intermolecular Radical C–H Amination Pathways

This compound can be synthesized via intermolecular radical C–H amination pathways. Specifically, 2,3,5,6-tetrafluorophenyl azide serves as a competent nitrogen source in Cobalt(II)-based metalloradical catalysis (MRC). nih.govnih.gov This method provides a pathway for the formation of C-N bonds under mild conditions. nih.gov

The reaction proceeds through a stepwise radical mechanism. The Co(II) catalyst reacts with the fluoroaryl azide to generate a highly reactive cobalt-nitrenoid radical intermediate. This intermediate then facilitates the hydrogen atom abstraction from a C(sp³)–H bond of a substrate, such as an arylacetate ester. nih.gov The resulting carbon-centered radical then combines with the nitrogen-centered radical on the cobalt complex to form the new C-N bond, yielding the aminated product with high enantioselectivity, albeit in some cases with lower yields for 2,3,5,6-tetrafluorophenyl azide specifically. nih.gov The success of this catalytic approach relies on the design of the catalyst, particularly the use of D2-symmetric chiral amidoporphyrin ligands, which can maximize noncovalent attractive interactions to control reactivity and enantioselectivity. nih.gov

Kinetics of Anilide Formation from Thioacids and Perfluoroaryl Azides

The reaction between perfluoroaryl azides and thioacids to form anilides follows second-order kinetics. nsf.gov The rate constants for this reaction have been determined using ¹⁹F NMR spectroscopy. These studies reveal that the reaction proceeds rapidly, with rates falling into the fast kinetic range (>10⁻³ M⁻¹ s⁻¹). nsf.gov

The kinetics are significantly influenced by the electronic properties of the substituents on the perfluoroaryl azide. The presence of a more strongly electron-withdrawing group at the para position of the aryl ring increases the reaction rate. For example, a para-cyano (-CN) substituted perfluoroaryl azide reacts faster than less electron-withdrawing analogs. nsf.gov This observation is consistent with the proposed mechanism where the nucleophilic attack on the electrophilic azide is a key step. nsf.gov

Table: Reaction Rates for Anilide Formation Rate constants (k) were estimated using ¹⁹F NMR spectroscopy with triethylamine as the base in CD₃OD at 25 °C. nsf.gov

| Entry | Azide Substituent (para) | Rate Constant (k) [M⁻¹ s⁻¹] |

| 1 | H | >10⁻³ |

| 2 | F | >10⁻³ |

| 3 | CN | >10⁻³ (noted as faster than entries 1-2) |

Computational Mechanistic Elucidation of Tetrafluorophenyl Acetanilide (B955) Formation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanistic details of reactions, including the formation of acetanilides. researchgate.netresearchgate.net While specific computational studies on the formation of this compound are not detailed in the provided sources, the principles can be applied from studies on similar molecules like acetanilide itself. researchgate.net

Such computational studies typically involve calculating the geometries of reactants, transition states, and products. researchgate.net By determining bond lengths, bond angles, and dihedral angles, a detailed picture of the molecular structure at each stage of the reaction can be constructed. researchgate.net Furthermore, calculations of molecular properties such as the Molecular Electrostatic Potential (MESP) can identify regions of a molecule that are susceptible to nucleophilic or electrophilic attack, providing insight into reactivity. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net For a reaction like amide bond formation, DFT can be used to model the entire reaction pathway, calculating the activation energies for each step and helping to validate or refine proposed mechanisms, such as the stepwise nucleophilic addition and cyclization pathway. nsf.gov

Sophisticated Spectroscopic and Computational Characterization of N 2,3,5,6 Tetrafluorophenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(2,3,5,6-tetrafluorophenyl)acetamide, providing insights into the electronic environment of its constituent nuclei.

The ¹H NMR spectrum of this compound provides critical information about the protons within the molecule. The methyl (CH₃) protons of the acetamide (B32628) group typically appear as a singlet in the aliphatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

The proton attached to the nitrogen atom (N-H) of the amide linkage often presents as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. tau.ac.il In some instances, this peak may be broadened to the point of being indistinguishable from the baseline.

The proton on the tetrafluorophenyl ring is expected to resonate in the aromatic region of the spectrum. Its chemical shift is significantly influenced by the strong electron-withdrawing effects of the four fluorine substituents on the ring. The coupling between this proton and the adjacent fluorine atoms would result in a complex multiplet, providing further structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Methyl) | ~2.0 - 2.5 | Singlet |

| N-H (Amide) | Variable (often broad) | Singlet (broad) |

| Ar-H (Aromatic) | ~7.0 - 8.0 | Multiplet |

The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The methyl carbon (CH₃) of the acetamide group resonates in the upfield aliphatic region.

The carbon atoms of the tetrafluorophenyl ring exhibit complex signals due to carbon-fluorine coupling. The chemical shifts of these carbons are significantly influenced by the electronegative fluorine atoms. The carbon atom directly bonded to the nitrogen (C-N) will have a distinct chemical shift compared to the other fluorinated carbons. Due to C-F coupling, the signals for the aromatic carbons can appear as complex multiplets, which can sometimes be of low intensity. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| CH₃ (Methyl) | ~20 - 30 |

| C=O (Carbonyl) | ~165 - 175 |

| C-N (Aromatic) | Downfield region |

| C-F (Aromatic) | Downfield region, with C-F coupling |

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing the fluorinated moiety of this compound. The high natural abundance and sensitivity of the ¹⁹F nucleus provide clear and informative spectra. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. nih.gov

In the tetrafluorophenyl ring, the two pairs of chemically non-equivalent fluorine atoms (F-2, F-6 and F-3, F-5) are expected to give rise to two distinct signals. The coupling between these fluorine atoms and with the aromatic proton will result in a complex splitting pattern, which can be analyzed to confirm the substitution pattern of the aromatic ring. The chemical shifts will be influenced by the electron-donating or -withdrawing nature of the acetamide substituent.

Table 3: Predicted ¹⁹F NMR Chemical Shift Information

| Fluorine Position | Expected Multiplicity | Expected Coupling |

|---|---|---|

| F-2, F-6 | Multiplet | F-F and F-H coupling |

| F-3, F-5 | Multiplet | F-F and F-H coupling |

To gain deeper insights into the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule, providing crucial information about its preferred conformation in solution. researchgate.net For instance, NOESY can reveal the relative orientation of the acetamide group with respect to the tetrafluorophenyl ring. These advanced techniques, often complemented by computational modeling, allow for a comprehensive conformational analysis of the molecule. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands include the N-H stretch of the amide group, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong, sharp absorption band, usually in the range of 1630-1680 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the tetrafluorophenyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak in the mass spectrum corresponds to the intact molecule and allows for the precise determination of its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the methyl group, the entire acetyl group, or cleavage of the amide bond, resulting in fragments corresponding to the tetrafluorophenylamine cation or the acetyl cation. The presence of the highly stable tetrafluorophenyl ring would likely lead to a prominent peak for the corresponding fragment ion.

Table 5: Potential Mass Spectrometry Fragments

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₈H₅F₄NO]⁺ | 207.03 |

| [M - CH₃]⁺ | [C₇H₂F₄NO]⁺ | 192.01 |

| [M - COCH₃]⁺ | [C₆H₂F₄N]⁺ | 164.01 |

| [COCH₃]⁺ | [C₂H₃O]⁺ | 43.02 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

In a typical single-crystal X-ray diffraction experiment, a well-ordered crystal of the compound of interest is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.

For analogous compounds, such as those with fluorinated phenyl rings, X-ray diffraction studies have revealed crucial structural details. For instance, in the crystal structure of similar acetamide derivatives, the planarity of the molecule and the torsion angles between the phenyl ring and the acetamide group are key parameters that are precisely determined. The crystal system, space group, and unit cell dimensions are fundamental data obtained from this analysis, which collectively describe the macroscopic symmetry and dimensions of the crystal lattice.

Table 1: Illustrative Crystallographic Data for an Acetamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4934 (5) |

| b (Å) | 5.8247 (2) |

| c (Å) | 9.7836 (3) |

| β (°) | 90.870 (2) |

| Volume (ų) | 825.83 (5) |

| Z | 4 |

Note: Data presented is for a related compound, 2-(pentafluorophenyl)acetamide, to illustrate the type of information obtained from single-crystal X-ray diffraction analysis. nih.gov

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules. researchgate.net DFT methods are used to solve the Schrödinger equation for a multi-electron system, allowing for the prediction of a wide range of molecular properties.

These calculations are typically performed using specialized software and involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that appropriately describe the electronic structure of the molecule. nih.gov The geometry of the molecule is first optimized to find its lowest energy conformation, and then various electronic properties are calculated.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that helps in understanding and predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO also provides valuable information about the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Acetamide Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.3130 |

| LUMO | -0.2678 |

| HOMO-LUMO Gap (ΔE) | 5.0452 |

Note: Data presented is for a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, to illustrate the type of information obtained from FMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nist.gov The MEP is calculated at each point on the electron density surface of the molecule and is typically represented by a color-coded map.

Regions of negative electrostatic potential, usually colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, colored in shades of blue, indicate a deficiency of electrons and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms. Intermediate potentials are represented by shades of green and yellow. MEP maps provide a powerful visual tool for understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. youtube.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm map uses a red-white-blue color scheme, where red spots indicate contacts that are shorter than the van der Waals radii and represent strong interactions like hydrogen bonds. White areas represent contacts that are approximately equal to the van der Waals radii, and blue regions indicate contacts that are longer than the van der Waals radii.

Furthermore, the Hirshfeld surface can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. This plot shows the percentage contribution of each type of contact (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area, offering a powerful way to compare the packing of different crystal structures. For fluorinated compounds, F···F and F···H contacts are often significant contributors to the crystal packing. nih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Acetamide Derivative

| Contact Type | Percentage Contribution (%) |

|---|---|

| F···F | 30.4 |

| C···F/F···C | 22.9 |

| O···H/H···O | 14.9 |

| H···F/F···H | 14.0 |

| H···H | 10.2 |

Note: Data presented is for a related compound, 2-(pentafluorophenyl)acetamide, to illustrate the type of information obtained from Hirshfeld surface analysis. nih.gov

Strategic Derivatization and Functionalization of N 2,3,5,6 Tetrafluorophenyl Acetamide

Modification of the Acetamide (B32628) Moiety for Targeted Applications

The acetamide group, while seemingly simple, offers several avenues for modification to alter the compound's biological activity, pharmacokinetic profile, and application. These modifications can range from simple hydrolysis to the construction of more complex derivatives.

One fundamental modification is the hydrolysis of the amide bond, which can be achieved under acidic or basic conditions, to yield 2,3,5,6-tetrafluoroaniline (B1293806). libretexts.org This transformation is significant as the resulting aniline (B41778) is a versatile precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory agents and COX-II inhibitors. archivepp.com The general reaction for amide hydrolysis is depicted below:

Furthermore, the acetamide group can be a platform for building more complex structures. For instance, the nitrogen of the acetamide can potentially undergo further substitution, or the methyl group can be functionalized, although these are less common strategies. A more prevalent approach involves using the precursor aniline, obtained from hydrolysis, to synthesize a wide array of N-substituted derivatives with therapeutic potential. For example, various N-(substituted phenyl)acetamide derivatives have been synthesized and investigated for their analgesic properties. archivepp.com While not directly starting from this compound, these studies highlight the therapeutic potential that can be unlocked by modifying the core acetamide structure or its precursors.

The prodrug concept is another area where modification of the acetamide moiety is relevant. The acetamide functional group is amenable to prodrug design, where the biological activity is masked and later revealed in vivo by enzymatic hydrolysis. archivepp.com This strategy can be employed to improve pharmacokinetic parameters, enhance stability, or modify organoleptic properties. archivepp.com

Below is a table summarizing potential modifications of the acetamide moiety and their targeted applications.

| Modification Strategy | Resulting Functional Group | Potential Targeted Application |

| Hydrolysis | Primary Amine (Aniline) | Precursor for pharmaceuticals (e.g., anti-inflammatory agents) |

| N-Alkylation/N-Arylation | Secondary/Tertiary Amide | Modulation of biological activity and pharmacokinetics |

| Functionalization of Methyl Group | Substituted Acetamide | Introduction of new chemical handles for further reactions |

| Prodrug Design | Modified Acetamide Linkage | Improved drug delivery and pharmacokinetics |

Functionalization of the Tetrafluorophenyl Ring for Diverse Scaffolds

The electron-deficient nature of the tetrafluorophenyl ring, caused by the strong electron-withdrawing effect of the four fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a powerful tool for introducing a wide variety of functional groups onto the aromatic ring, leading to the creation of diverse molecular scaffolds.

The SNAr reaction on polyfluoroarenes typically proceeds via a two-step mechanism involving a Meisenheimer intermediate. nih.gov The presence of multiple fluorine atoms activates the ring towards attack by nucleophiles. The substitution pattern is often regioselective, with the position of substitution influenced by the electronic and steric nature of the incoming nucleophile and the existing substituent (the acetamide group). For this compound, nucleophilic attack is expected to occur at the positions para or ortho to the acetamido group.

A range of nucleophiles can be employed in these reactions, leading to the formation of various C-O, C-N, and C-S bonds. nih.govsemanticscholar.org

O-Nucleophiles: Alcohols and phenols can displace a fluorine atom to form aryl ether derivatives. These reactions are often carried out in the presence of a base. nih.gov

N-Nucleophiles: Amines are effective nucleophiles for the amination of polyfluoroarenes, yielding substituted aniline derivatives. nih.gov

S-Nucleophiles: Thiols can be used to introduce thioether linkages onto the aromatic ring. semanticscholar.org

The table below illustrates the types of diverse scaffolds that can be generated through SNAr reactions on the tetrafluorophenyl ring.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Scaffold Application |

| Oxygen (O) | Phenol, Methanol | Aryl Ether | Pharmaceutical intermediates, materials science |

| Nitrogen (N) | Ammonia (B1221849), Piperidine | Substituted Aniline | Heterocyclic synthesis, medicinal chemistry |

| Sulfur (S) | Thiophenol | Thioether | Porphyrin chemistry, materials science |

These SNAr reactions provide a modular approach to synthesizing libraries of compounds with varied functionalities, which can then be screened for desired biological or material properties.

Conjugation Chemistry with Biomolecules and Active Esters

A significant application of derivatives of this compound lies in the field of bioconjugation. The tetrafluorophenyl (TFP) ester is a well-established active ester used for the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues in proteins or amine-modified oligonucleotides.

This compound can serve as a precursor to carboxylic acids bearing the tetrafluorophenyl group, which can then be activated to form TFP esters. These TFP esters are reactive towards nucleophilic attack by amines but exhibit greater stability towards hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, particularly under basic conditions.

The general scheme for peptide synthesis involves the activation of a carboxylic acid group of an amino acid and its subsequent reaction with the amino group of another amino acid to form a peptide (amide) bond. youtube.com TFP esters are valuable activating groups in this process. nih.gov

In the context of radiolabeling for positron emission tomography (PET), TFP esters are used to attach fluorine-18 (B77423) to biomolecules. For instance, 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP) is a prosthetic group synthesized for this purpose. researchgate.net The precursor for this prosthetic group is a tetrafluorophenyl ester, highlighting the importance of this functional group in modern medicinal chemistry.

The table below summarizes the key aspects of conjugation chemistry involving TFP esters derived from the this compound scaffold.

| Application Area | Biomolecule Target | Key Advantage of TFP Esters |

| Peptide Synthesis | Amino Acids/Peptides | Efficient amide bond formation, good stability |

| Protein Modification | Lysine Residues | Formation of stable bioconjugates |

| Oligonucleotide Labeling | Amine-modified DNA/RNA | Stable linkage for diagnostic and research applications |

| Radiopharmaceutical Chemistry | Peptides, Proteins | Introduction of ¹⁸F for PET imaging |

Development of Reactive Bifunctional Agents for Chemical Synthesis

Bifunctional agents, or linkers, are molecules that possess two reactive functional groups, allowing them to connect two other molecules. These are crucial tools in chemical synthesis, drug discovery, and the construction of complex molecular architectures like antibody-drug conjugates and synthetic glycoproteins. nih.gov

Derivatives of this compound are well-suited for development into bifunctional agents. One of the reactive groups can be the tetrafluorophenyl moiety, which can be further functionalized to an active ester for reaction with amines. The second reactive group can be introduced by modifying the acetamide part of the molecule.

For example, by starting with a derivative of this compound where the acetyl group is replaced by a longer chain carboxylic acid, one could create a molecule with a TFP ester at one end and another functional group (e.g., a thiol, an alkyne, or an azide (B81097) for click chemistry) at the other end.

A hypothetical design of a bifunctional agent based on the this compound scaffold is presented in the table below.

| Reactive Group 1 | Reactive Group 2 | Potential Application |

| TFP Ester | Thiol | Crosslinking proteins, surface modification |

| TFP Ester | Azide/Alkyne | Bioorthogonal conjugation via click chemistry |

| TFP Ester | Maleimide | Thiol-specific bioconjugation |

The development of such bifunctional agents would enable the precise and controlled assembly of complex biomolecular conjugates for a variety of applications in research and medicine.

Derivatization for Analytical Enhancement in Chromatographic Techniques

Chemical derivatization is a common strategy to improve the analytical performance of chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.com The goals of derivatization include increasing volatility, improving thermal stability, enhancing detector response, and improving chromatographic separation. sigmaaldrich.com

For a compound like this compound, derivatization can be employed to enhance its detection, particularly in trace analysis.

For GC Analysis: The presence of an active hydrogen on the amide nitrogen makes this compound a candidate for silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC analysis. tcichemicals.com

Another approach is acylation using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the amide nitrogen to introduce a fluoroacyl group. The high electron affinity of the resulting derivatives makes them highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). jfda-online.com

For HPLC Analysis: For HPLC, derivatization is often used to introduce a chromophore or a fluorophore to enhance UV or fluorescence detection, respectively. moca.net.ua While the tetrafluorophenyl ring provides some UV absorbance, derivatization can significantly improve sensitivity. For instance, the amide nitrogen could potentially be derivatized with a fluorescent tagging reagent.

The following table summarizes potential derivatization strategies for the enhanced chromatographic analysis of this compound.

| Chromatographic Technique | Derivatization Reagent | Purpose of Derivatization |

| Gas Chromatography (GC) | BSTFA | Increase volatility and thermal stability |

| Gas Chromatography (GC-MS/ECD) | PFPA, HFBA | Enhance sensitivity for electron capture or NCI-MS detection |

| High-Performance Liquid Chromatography (HPLC) | Dansyl Chloride | Introduce a fluorophore for fluorescence detection |

| High-Performance Liquid Chromatography (HPLC) | NBD-Cl | Introduce a chromophore/fluorophore for UV/fluorescence detection |

These derivatization methods are essential for the accurate quantification of this compound and its metabolites or degradation products in complex matrices.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Polyfluoroarenes and Heterocyclic Systems

N-(2,3,5,6-tetrafluorophenyl)acetamide and related N-polyfluoroaryl amides are important precursors for constructing complex polyfluoroarenes. The synthesis of these amides can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, a general method for the single-step amidation of polyfluoroarenes has been developed, which can be used to synthesize compounds like N-(perfluorophenyl)acetamide from hexafluorobenzene. nih.gov This approach is significant because polyfluoroaryl amides are found in various commercial products, including insecticides and pharmaceuticals. nih.gov

The acetamide (B32628) group can serve as a protected amine, which can later be deprotected to allow for further functionalization. This strategy is useful in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked. For example, in the synthesis of triphenyl acetamide analogs, an amino group is protected via acylation to enhance the yields of subsequent cross-coupling reactions. mdpi.com This principle can be applied to this compound, where the acetamide group can be hydrolyzed to yield 2,3,5,6-tetrafluoroaniline (B1293806). This aniline (B41778) derivative can then undergo further reactions, such as Suzuki cross-coupling, to introduce various aryl groups, leading to the formation of complex poly- and perfluoroarenes. mdpi.com

Furthermore, acetamide derivatives have been utilized in the synthesis of various heterocyclic compounds. nih.gov The tetrafluorophenyl moiety of this compound can influence the regioselectivity of cyclization reactions, providing a route to novel fluorinated heterocyclic systems. The presence of multiple fluorine atoms on the aromatic ring significantly affects the electron density of the ring, making it susceptible to nucleophilic attack, a key step in many heterocyclic ring-forming reactions. For instance, pentafluoropyridine (B1199360) readily reacts with various nucleophiles to yield 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives, which are precursors to more complex heterocyclic systems. researchgate.netnih.gov

| Starting Material | Reagent | Product | Application |

| Hexafluorobenzene | Acetamide | N-(perfluorophenyl)acetamide | Precursor for complex polyfluoroarenes nih.gov |

| 2,5-dibromoaniline | Acetic anhydride (B1165640) | N-(2,5-dibromophenyl) acetamide | Intermediate for Suzuki cross-coupling reactions mdpi.com |

| Pentafluoropyridine | Malononitrile | 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine | Precursor for fluorinated heterocyclic systems researchgate.netnih.gov |

Precursor in the Synthesis of Functional Organic Materials

The unique electronic properties conferred by the tetrafluorophenyl group make this compound a valuable precursor for functional organic materials. The strong electron-withdrawing nature of the fluorine atoms can be harnessed to tune the optical and electronic properties of materials. For instance, aniline-based amides have been synthesized and investigated for their nonlinear optical (NLO) properties. mdpi.com The incorporation of a tetrafluorophenyl group is expected to enhance these properties due to the increased intramolecular charge transfer.

The general synthetic route to such materials often involves the initial protection of an aniline, as in this compound, followed by cross-coupling reactions to build a larger conjugated system, and subsequent deprotection if necessary. mdpi.com These materials have potential applications in optoelectronic devices. mdpi.com

The synthesis of aniline-based amides for potential use in NLO materials has been demonstrated through palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids. mdpi.com A similar synthetic strategy could be employed starting from a halogenated derivative of this compound to create highly fluorinated NLO materials.

| Precursor | Synthetic Method | Target Compound Class | Potential Application |

| N-(2,5-dibromophenyl) acetamide | Suzuki cross-coupling | Triphenyl acetamide analogs | Nonlinear optical materials mdpi.com |

| N-polyfluoroaryl amides | Nucleophilic aromatic substitution | Complex polyfluoroarenes | Functional organic materials nih.gov |

Role in the Design of Sensors and Probes

The tetrafluorophenyl group is a key component in the design of certain chemical sensors and imaging probes due to its unique properties. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms can influence the photophysical properties of a molecule and provide sites for specific interactions.

A notable application is in the field of positron emission tomography (PET), where a related compound, 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP), is used as a prosthetic group to radiolabel peptides. researchgate.netnih.gov The synthesis of this PET probe involves a precursor, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, which contains the 2,3,5,6-tetrafluorophenoxy group. researchgate.netnih.gov This group is stable and allows for the efficient incorporation of the radioactive fluorine-18 (B77423) isotope. researchgate.netnih.gov The resulting radiolabeled peptides are used as imaging probes in nuclear medicine. researchgate.netnih.gov While this example uses a tetrafluorophenol derivative, the underlying principle of using the stable and reactive tetrafluorophenyl core is relevant to this compound.

In the broader context of fluorescent probes, the design often involves a fluorophore and a recognition site. The tetrafluorophenyl group can be incorporated into the structure of a probe to modulate its fluorescence properties or to serve as a reactive handle for attaching it to other molecules. The design and synthesis of small organic molecule fluorescent probes are crucial for monitoring biologically important species. nih.gov The principles of probe design, such as including a fluorophore and a recognition element, are universal and can be applied to structures incorporating the tetrafluorophenyl acetamide moiety. nih.govkyoto-u.ac.jp

| Probe/Sensor Component | Application | Design Principle |

| 2,3,5,6-tetrafluorophenyl group | PET imaging probes | Serves as a stable core for radiolabeling with ¹⁸F. researchgate.netnih.gov |

| Cyanobiphenyl | Fluorescent probes for hypochlorite | Acts as a fluorophore with a recognition site for the analyte. nih.gov |

| Rhodamine and Naphthalimide groups | FRET-based ratiometric fluorescent probes | Used for the detection of specific ions through fluorescence resonance energy transfer. |

Polymer Chemistry Applications of Fluorinated Phenyl Methacrylates

Fluorinated polymers, including those derived from fluorinated phenyl methacrylates, are a class of materials with exceptional properties such as high thermal and chemical resistance, low surface energy, and unique optical properties. nih.gov These characteristics make them suitable for a wide range of applications, from protective coatings to advanced optical devices.

The synthesis of fluorinated poly(meth)acrylates can be achieved through various polymerization techniques, including conventional free radical polymerization and controlled/"living" radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemscene.com RAFT polymerization is particularly advantageous as it allows for the synthesis of well-defined copolymers with precise control over molecular weight and structure. nih.gov

Fluorinated phenyl methacrylates can be copolymerized with common hydrocarbon monomers to create copolymers with properties that are intermediate between the parent homopolymers, or that possess enhanced characteristics. chemscene.com The incorporation of fluorine can bestow upon poly(meth)acrylates desirable properties such as low surface energy, thermal stability, chemical and weather resistance, and a low refractive index. chemscene.com

Applications of these polymers are diverse. Their resistance to chemical attack and weathering makes them excellent for use in protective coatings for various surfaces, including metals and porous stones. nih.gov Their low surface energy also leads to water and oil repellency, a valuable property for textiles, automotive finishes, and coatings for electronic devices. nih.gov In the field of optics, fluorine-containing acrylic polymers are being developed for light-guiding films and optical waveguides due to their high optical transparency in the near-IR spectral region. mdpi.com

| Polymer Type | Key Properties | Applications |

| Fluorinated Poly(meth)acrylates | Low surface energy, thermal stability, chemical resistance, low refractive index. chemscene.com | Protective coatings, water/oil repellent surfaces, optical devices. nih.govchemscene.com |

| Fluorine-containing acrylic polymers with electro-optical chromophores | High optical transparency in the near-IR, photobleaching capabilities. mdpi.com | Light-guiding films, optical waveguides, optical modulators. mdpi.com |

Medicinal Chemistry and Mechanistic Biological Evaluations of N 2,3,5,6 Tetrafluorophenyl Acetamide Analogues

Scaffold Design for Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates can significantly modulate a molecule's physicochemical properties, making the N-(2,3,5,6-tetrafluorophenyl)acetamide scaffold a valuable starting point in medicinal chemistry. Fluorination is a key strategy in drug design due to its ability to influence factors like metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the fluorine atoms in the tetrafluorophenyl ring can alter the acidity of the amide proton and influence hydrogen bonding capabilities, which are critical for molecular recognition at biological targets. acs.org

The unique properties of fluorine allow for the fine-tuning of a molecule's characteristics. For instance, replacing hydrogen with fluorine can block sites of metabolism, thereby increasing the half-life of a drug. researchgate.net The tetrafluorinated phenyl ring in the this compound scaffold provides a chemically stable and lipophilic moiety that can be strategically modified to explore structure-activity relationships (SAR). core.ac.uk This scaffold serves as a versatile platform for the synthesis of a diverse library of compounds with potential therapeutic applications. The amide linkage is a common feature in many biologically active molecules and provides a point for further derivatization. researchgate.net The development of novel synthetic methodologies for the introduction of fluorine and fluorinated groups into organic molecules continues to be an area of active research, further expanding the potential of scaffolds like this compound in drug discovery. nih.gov

Evaluation of Biological Activities in Derivatized Structures

Anticancer Activity Profiling of Acetamide (B32628) Derivatives

Derivatives of acetamide have demonstrated significant potential as anticancer agents. In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines. nih.gov The results indicated that these compounds exhibited notable activity, particularly against the PC3 prostate carcinoma cell line. nih.gov

Compounds bearing a nitro moiety generally showed higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b (with a meta-nitro group) and 2c (with a para-nitro group) were the most active against the PC3 cell line. nih.gov Another compound, 2c , was also the most active against the HL-60 promyelocytic leukemia cell line. nih.gov The study highlighted that the MCF-7 breast cancer cell line was the most resistant to the tested compounds. nih.gov

| Compound | Substituent | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |

|---|---|---|---|---|

| 2a | o-NO2 | 196 | >250 | 208 |

| 2b | m-NO2 | 52 | 191 | 178 |

| 2c | p-NO2 | 80 | >250 | 100 |

| 2d | o-OCH3 | 158 | >250 | 218 |

| 2e | m-OCH3 | 156 | 247 | 206 |

| 2f | p-OCH3 | 168 | >250 | 243 |

| 2g | H | >250 | >250 | >250 |

| Imatinib | - | 40 | 79 | 98 |

Other studies on different classes of acetamide derivatives have also reported promising anticancer activities. For example, novel chalcone (B49325) acetamide derivatives were synthesized and showed growth inhibition activity against triple-negative breast cancer cells. nih.gov Similarly, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been investigated as potential anticancer agents, with some compounds demonstrating potent cytotoxic activity. ijcce.ac.irijcce.ac.ir

Antimicrobial Efficacy and Mechanistic Studies

The acetamide scaffold has also been explored for the development of new antimicrobial agents. A study on chlorinated N-arylcinnamamides, which contain an amide linkage similar to this compound, demonstrated significant antibacterial activity. semanticscholar.org These compounds were evaluated against Gram-positive bacteria and mycobacterial strains. semanticscholar.org

The study found that 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy than 4-chlorocinnamanilides. semanticscholar.org Several derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). semanticscholar.org For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as the most potent compound in its series. semanticscholar.org Furthermore, some of the 3,4-dichlorocinnamanilide derivatives were highly active against Enterococcus faecalis, vancomycin-resistant E. faecalis, and certain mycobacterial species, while showing insignificant cytotoxicity to mammalian cells. semanticscholar.org

While direct studies on the antimicrobial properties of this compound analogues are not extensively documented in the provided search results, the broad antimicrobial potential of related acetamide and amide-containing structures suggests that this could be a fruitful area for future investigation. Other research has also highlighted the antimicrobial potential of various acetamide derivatives, such as those derived from flavonoids and metacetamol. nih.govnih.gov

Hypoxia Imaging Agent Development

The this compound scaffold has played a role in the development of positron emission tomography (PET) agents for imaging tumor hypoxia. Tumor hypoxia is a condition of low oxygen levels in tissues that is associated with tumor progression and resistance to therapy. nih.govnih.govresearchgate.net Nitroimidazole-based compounds are commonly used for hypoxia imaging, as they are selectively reduced and trapped in hypoxic cells. radiologykey.comnih.gov

In the synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia, 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetate (B1210297) was used as a key intermediate. nih.gov This highlights the utility of the tetrafluorophenyl group in facilitating the synthesis of such imaging agents. The development of novel 18F-PET agents is an active area of research, with a focus on improving the imaging properties and clearance kinetics of existing agents like [18F]FMISO. nih.govnih.govradiologykey.com Pimonidazole derivatives and other nitroimidazole-based agents are being explored to create probes with better tumor-to-muscle uptake ratios. nih.gov The use of fluorinated scaffolds in these agents can influence their pharmacokinetic properties and imaging performance. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Amides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. drugdesign.org For fluorinated amides, SAR studies have been conducted across various therapeutic areas, revealing key trends.

In the context of bacterial sialylation inhibitors, a clear trend was observed where increasing the degree of fluorination in the acetamido group led to a decrease in inhibitory potency. nih.govacs.org This suggests that both steric bulk and the electron-withdrawing nature of the fluoro substituents can negatively impact activity in this specific biological system. acs.org Conversely, in other systems, fluorination has been shown to enhance activity. For example, fluorinated benzenesulfonamides have been found to be effective inhibitors of amyloid-beta aggregation, a key factor in Alzheimer's disease. nih.gov

The (Z)-fluoro-olefin amide bioisostere has been effectively used to address shortcomings of the parent amide in the development of BACE1 inhibitors. nih.gov This demonstrates that the strategic placement of fluorine can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The context-dependent influence of fluorinated fragments is a recurring theme in SAR studies. nih.gov The success of a bioisosteric replacement with a fluorinated moiety often depends on a detailed understanding of the biological target's structure and environment. nih.gov

Impact of Fluorination on Bioavailability, Lipophilicity, and Metabolic Resistance

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily due to its profound effects on various physicochemical and pharmacokinetic properties. nih.gov The presence of a tetrafluorinated phenyl ring in this compound significantly influences its bioavailability, lipophilicity, and metabolic resistance compared to its non-fluorinated counterpart.

Bioavailability: The bioavailability of a compound is critically dependent on its absorption and distribution, which are governed by properties such as solubility and membrane permeability. numberanalytics.comresearchgate.net Fluorination can enhance bioavailability by increasing a molecule's ability to permeate biological membranes. The carbon-fluorine bond is highly lipophilic, which can facilitate passive diffusion across lipid bilayers. numberanalytics.comnih.gov However, excessive lipophilicity can sometimes lead to poor aqueous solubility or increased binding to plasma proteins, which might reduce the free fraction of the drug available to exert its therapeutic effect. pg.edu.pl Therefore, the tetrafluorophenyl group represents a balance, aiming to enhance membrane permeability without drastically compromising aqueous solubility.

| Compound | Calculated logP (Example) | Effect of Fluorination |

|---|---|---|

| Acetamide | -0.48 | Baseline |

| N-phenylacetamide | 1.16 | Increased lipophilicity |

| N-(4-fluorophenyl)acetamide | 1.35 | Further increase with single fluorine |

| This compound | ~2.5-3.0 (Estimated) | Significant increase with multiple fluorines |

Metabolic Resistance: A major advantage of fluorination is the enhancement of metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and is not easily cleaved by metabolic enzymes. Aromatic rings are common sites for metabolism, typically via oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites. nih.gov By substituting hydrogen atoms with fluorine at the 2, 3, 5, and 6 positions of the phenyl ring, these potential sites of metabolic attack are blocked. nih.gov This steric and electronic shielding significantly reduces the susceptibility of the aromatic ring to oxidative metabolism, thereby increasing the compound's half-life and duration of action in the body. nih.govnih.gov

Computational Drug Design and Virtual Screening Applications

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and screening of novel therapeutic agents. For analogues of this compound, techniques such as molecular docking and pharmacophore modeling are pivotal in identifying and optimizing interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), in order to form a stable complex. nih.govphyschemres.org This method is used to predict the binding affinity and interaction patterns of drug candidates with their target proteins.

For a ligand like this compound, molecular docking studies would be employed to understand its binding mode within the active site of a target protein. The key interactions would likely involve:

Hydrogen Bonding: The acetamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The tetrafluorophenyl ring is highly lipophilic and would be expected to engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Aromatic Interactions: The fluorinated phenyl ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues of the target protein.

While specific docking studies for this compound are not detailed in the provided search results, the general principles can be illustrated by docking studies of similar acetamide-containing molecules. nih.govresearchgate.net

| Interaction Type | Potential Interacting Moiety of Ligand | Example Protein Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond Acceptor | Amide C=O | Lys, Arg, Ser, Thr, Asn, Gln |

| Hydrophobic/van der Waals | Tetrafluorophenyl ring | Leu, Ile, Val, Ala, Phe |

| Aromatic (π-π stacking) | Tetrafluorophenyl ring | Phe, Tyr, Trp, His |

Pharmacophore modeling is a powerful method used in virtual screening and de novo drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govresearchgate.net

A pharmacophore model for this compound and its analogues would be constructed based on the key interaction features identified from its structure or from known active ligands of a particular target. The essential features of this compound would likely include:

A hydrogen bond donor feature (from the amide N-H).

A hydrogen bond acceptor feature (from the amide C=O).

A hydrophobic/aromatic feature (representing the tetrafluorophenyl ring).

This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. archivog.com This approach allows for the rapid identification of diverse chemical scaffolds that are likely to have the desired biological activity, facilitating the discovery of new lead compounds. chemrxiv.org

| Pharmacophoric Feature | Chemical Moiety in this compound | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H group | Forms directional interactions with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Amide C=O group | Forms directional interactions with donor groups on the target protein. |

| Hydrophobic/Aromatic (HY/AR) | Tetrafluorophenyl ring | Engages in non-polar interactions and occupies hydrophobic pockets. |

Supramolecular Chemistry and Crystal Engineering of N 2,3,5,6 Tetrafluorophenyl Acetamide Derivatives

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of N-(2,3,5,6-tetrafluorophenyl)acetamide. The acetamide (B32628) group possesses a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O), which are quintessential for forming robust and predictable supramolecular synthons. In the solid state, acetamide derivatives commonly form chains or tapes via N−H···O=C hydrogen bonds. nist.gov This interaction is highly directional and plays a primary role in organizing molecules into higher-order structures.

In the crystal lattice of analogous compounds, such as 2-(perfluorophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, creating well-defined chains. nih.gov These chains then further assemble into layers. It is highly probable that this compound would exhibit similar behavior, forming one-dimensional chains through head-to-tail N−H···O=C interactions. The reliability of this amide-amide hydrogen bonding makes it a powerful tool in crystal engineering.

Interactive Table: Expected Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 160-180 |

Halogen Bonding Interactions in Tetrafluorophenyl Compounds

The tetrafluorophenyl group in this compound introduces the possibility of halogen bonding. Fluorine atoms, being highly electronegative, can participate in various intermolecular interactions. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, the electron-withdrawing nature of the aromatic ring can create localized regions of positive electrostatic potential (σ-holes) on the fluorine atoms, enabling them to act as electrophiles and interact with nucleophiles.

However, in the presence of strong hydrogen bonding synthons like the amide group, C-F···X halogen bonds are generally considered weaker and play a secondary role. In the crystal structure of the related 2-(perfluorophenyl)acetamide, the most significant intermolecular contacts involving fluorine are F···F, C···F, and H···F interactions, rather than classical halogen bonds to strong nucleophiles. nih.gov These can be better described as a combination of electrostatic and van der Waals forces. The analysis of this related structure shows that π–halogen interactions can also occur, connecting molecules into double layers. nih.gov

π-Stacking Interactions in Solid-State Structures

The electron-deficient nature of the tetrafluorophenyl ring significantly influences its ability to form π-stacking interactions. In contrast to electron-rich aromatic rings which typically engage in offset π-stacking, perfluorinated and partially fluorinated aromatic rings often participate in π-stacking with electron-rich aromatic systems (arene-perfluoroarene interactions).

In the case of a crystal composed solely of this compound, strong π-π repulsion between the electron-poor tetrafluorophenyl rings would likely prevent traditional face-to-face or offset π-stacking. Indeed, studies on 2-(perfluorophenyl)acetamide have shown an absence of significant π-stacking interactions. nih.gov Instead, the crystal packing is dominated by hydrogen bonding and contacts involving fluorine atoms. This suggests that the supramolecular architecture of this compound would likely be governed by hydrogen-bonded sheets or chains, with the fluorinated rings arranged to minimize electrostatic repulsion, rather than forming columnar stacks.

Design and Characterization of Co-Crystals

The robust N−H···O=C hydrogen bond of the acetamide group and the potential for the tetrafluorophenyl ring to act as a halogen bond donor or engage in other weak interactions make this compound an excellent candidate for co-crystal design. Co-crystallization allows for the modification of physicochemical properties by introducing a second molecule (a co-former) that interacts with the target molecule through non-covalent bonds.

Potential co-formers for this compound could be selected based on their ability to form complementary hydrogen bonds or halogen bonds. For example:

Pyridine (B92270) derivatives: The nitrogen atom in a pyridine ring is a good hydrogen bond acceptor and could interact with the N-H group of the acetamide, potentially forming a different supramolecular synthon than the amide-amide chain.

Carboxylic acids: These can form strong O-H···O=C hydrogen bonds with the acetamide group.

Iodo- or bromoperfluorocarbons: These are strong halogen bond donors and could interact with the carbonyl oxygen or even the fluorine atoms of the tetrafluorophenyl ring.

The characterization of such co-crystals would involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules and the nature of the intermolecular interactions. Spectroscopic techniques like FT-IR and solid-state NMR would confirm the formation of new solid phases and provide information about the changes in bonding upon co-crystallization.

Interactive Table: Potential Supramolecular Synthons in Co-crystals of this compound

| Functional Group on Co-former | Potential Interaction with this compound | Resulting Synthon |

| Pyridine | N-H···N(pyridine) | Amide-Pyridine Heterosynthon |

| Carboxylic Acid | O-H···O=C(amide) | Acid-Amide Heterosynthon |

| Iodoperfluorobenzene | C-I···O=C(amide) | Halogen Bond |

Influence of Fluorination on Crystal Lattice Architectures

The presence of four fluorine atoms on the phenyl ring has a profound influence on the crystal lattice architecture of this compound compared to its non-fluorinated counterpart, N-phenylacetamide. The introduction of fluorine atoms alters the molecule's size, shape, and electronic properties, leading to different packing arrangements.

Key effects of fluorination include:

Increased Molecular Weight and Density: Fluorine is significantly heavier than hydrogen, leading to denser crystal packing.

Modified Intermolecular Interactions: As discussed, fluorination introduces the possibility of C-H···F and F···F contacts and discourages traditional π-stacking. Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide shows that F···F contacts can account for a significant portion of the intermolecular interactions (over 30%). nih.gov

Changes in Electrostatic Potential: The strong electron-withdrawing nature of fluorine atoms creates a highly polarized aromatic ring, which in turn influences how the molecules arrange themselves to achieve a stable electrostatic balance in the crystal lattice.

Layered Structures: The segregation of polar (acetamide) and non-polar (tetrafluorophenyl) regions can lead to the formation of layered structures, as seen in 2-(perfluorophenyl)acetamide where hydrogen-bonded double layers are formed. nih.gov

These effects demonstrate that fluorination is a powerful tool in crystal engineering for tuning the solid-state structures and properties of organic molecules.

Role in Radiopharmaceutical Development and Positron Emission Tomography Pet